2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C12H10N4O2S and a molecular weight of 274.3 g/mol . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(cc1)-c2nnc(N)s2
. Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H9N3OS . The CAS number is 1014-25-1 . The MDL number is MFCD00813220 .Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
A significant application of compounds structurally related to 2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is in the synthesis of various heterocyclic compounds. These compounds exhibit promising biological activities due to their complex structures. For instance, the reaction of similar scaffolds with enaminonitriles and other nitrogen-containing nucleophiles has been explored to yield fused heterocyclic compounds with potential antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002). Additionally, novel classes of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives have been synthesized, starting from specific ester functionalities, showcasing the versatility of such compounds in producing a variety of biologically active molecules (Koza et al., 2013).
Biological Activities
The structural framework of this compound serves as a precursor for synthesizing compounds with significant biological activities. For example, derivatives synthesized from related structures have been tested for their in vivo analgesic and anti-inflammatory activities, indicating the therapeutic potential of such molecules (Demchenko et al., 2015). Furthermore, some newly synthesized compounds have shown promising anti-Alzheimer and anti-COX2 activities, underlining the importance of these compounds in medicinal chemistry and drug development (Attaby et al., 2009).
Antimicrobial Activities
The exploration of the antimicrobial potential of compounds related to this compound has yielded promising results. Various synthesized derivatives have demonstrated moderate activity against pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014). This suggests the utility of these compounds in developing new treatments for infections.
Safety and Hazards
The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one . These factors can include pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-amino-7-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-7-4-2-6(3-5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFWUMWIUIZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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